
2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine
Overview
Description
2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a tosylpyrimidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring’s C4 and C5 positions are reactive toward nucleophilic substitution due to electron withdrawal by the amine and tosyl groups.
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Example : In analogous systems (e.g., 4-indolyl-2-aminopyrimidines), the C5 tosyl group can act as a leaving group under basic conditions, enabling substitution with amines, alcohols, or thiols .
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Conditions : Reactions typically occur in polar aprotic solvents (e.g., acetonitrile) with bases like K₂CO₃ and catalytic NaI .
Reaction | Conditions | Yield | Byproducts | Ref. |
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Tosyl displacement by piperazine | Dry acetonitrile, K₂CO₃, reflux, 12 h | 72% | Tosylate salts, H₂O |
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, and N-oxidation, leveraging its secondary amine reactivity .
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Alkylation : Reacting with alkyl halides (e.g., chloroacetyl chloride) introduces side chains at the piperazine nitrogen .
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Acylation : Acetic anhydride or acyl chlorides form amides, enhancing hydrophobicity .
Tosyl Group Modifications
The tosyl (p-toluenesulfonyl) group serves as a protective moiety or participates in desulfonylation:
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Desulfonylation : Strong acids (H₂SO₄) or reducing agents (LiAlH₄) remove the tosyl group, regenerating a free amine .
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Sulfonamide Exchange : Nucleophilic displacement with amines yields secondary sulfonamides .
Reaction | Conditions | Outcome | Ref. |
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Desulfonylation with H₂SO₄ | Conc. H₂SO₄, 100°C, 2 h | Free amine at C5 | |
Sulfonamide exchange with morpholine | DMF, DIEA, 80°C, 8 h | Morpholine-sulfonamide derivative |
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions :
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Suzuki Coupling : Arylboronic acids couple at C5 if the tosyl group is replaced with a halide (e.g., Br) .
Reaction | Conditions | Catalyst | Ref. |
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Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | Biaryl-pyrimidine derivative |
Catalytic Hydrogenation
The pyrimidine’s C4-C5 double bond can be reduced to a tetrahydropyrimidine under H₂/Pd-C :
Reaction | Conditions | Product | Ref. |
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Hydrogenation to tetrahydropyrimidine | 10% Pd/C, H₂ (2 atm), EtOH, 24 h | Saturated pyrimidine derivative |
Acid/Base Hydrolysis
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Pyrimidine Ring Opening : Strong acids (HCl, H₂SO₄) hydrolyze the pyrimidine to urea derivatives .
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Piperazine Degradation : Concentrated HCl cleaves the piperazine ring, forming ethylene diamine fragments .
Key Research Findings
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SAR Insights :
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Docking Studies :
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Synthetic Challenges :
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds containing piperazine moieties, such as 2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine, exhibit promising antidepressant properties. The piperazine ring is known for its ability to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine showed enhanced activity against depression models in rodents, suggesting that similar compounds could be explored for therapeutic use in humans .
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines. The introduction of the tosyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy.
Data Table: Anticancer Activity
Neuropharmacology
2.1 Schizophrenia Treatment
Piperazine derivatives have been investigated for their antipsychotic effects. The structural similarity to known antipsychotic agents suggests that this compound may modulate dopaminergic and serotonergic receptors effectively.
Case Study:
In a clinical trial, a related compound was shown to reduce psychotic symptoms in patients with schizophrenia, supporting the hypothesis that similar compounds could be beneficial for treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and pyrimidine core can significantly affect biological activity.
Data Table: SAR Insights
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Methyl piperazine derivatives
Uniqueness
2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a tosylpyrimidin-4-amine moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine (CAS Number: 1112411-22-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H22ClN5O2S
- Molecular Weight : 444.0 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route can be optimized for yield and purity, often employing techniques such as recrystallization and chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring piperazine moieties. For instance, derivatives synthesized with piperazine exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing promising results comparable to standard chemotherapeutics like 5-fluorouracil .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Reference |
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Compound A | HCT116 | 12.5 | |
Compound B | MCF7 | 15.0 | |
Compound C | A549 | 10.0 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that piperazine derivatives can inhibit bacterial growth effectively. In vitro tests have shown that certain derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .
Table 2: Summary of Antimicrobial Activity
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
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Compound D | Staphylococcus aureus | 8 µg/mL | |
Compound E | Escherichia coli | 16 µg/mL |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially involving receptor binding or enzyme inhibition pathways relevant to cancer proliferation and microbial resistance.
Case Studies
- Case Study on Anticancer Potency : A study evaluated a series of piperazine derivatives for their anticancer activities against various cell lines. The results indicated that modifications in the piperazine structure significantly influenced cytotoxicity profiles, suggesting the need for further exploration of structure-activity relationships (SAR) in drug design .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of related piperazine compounds, demonstrating effective inhibition against a spectrum of pathogens. The study underscored the importance of functional group variations in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-15-6-8-16(9-7-15)30(28,29)19-14-24-21(25-20(19)23)27-12-10-26(11-13-27)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBJMVIVKAULP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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